molecular formula C17H19N3O5S B3151528 1-(2-methoxyphenyl)-4-(4-nitrobenzenesulfonyl)piperazine CAS No. 71422-91-8

1-(2-methoxyphenyl)-4-(4-nitrobenzenesulfonyl)piperazine

Cat. No.: B3151528
CAS No.: 71422-91-8
M. Wt: 377.4 g/mol
InChI Key: WWPHINFAWXVIOL-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(4-nitrobenzenesulfonyl)piperazine is a piperazine derivative featuring a 2-methoxyphenyl group at the N1 position and a 4-nitrobenzenesulfonyl moiety at the N4 position. This compound belongs to a class of sulfonamide-linked piperazines, which are frequently explored for their pharmacological properties, including receptor binding affinity, enzyme inhibition, and anticancer activity. The synthesis of such derivatives typically involves coupling reactions between substituted piperazines and sulfonyl chlorides or other electrophilic reagents under basic conditions .

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-25-17-5-3-2-4-16(17)18-10-12-19(13-11-18)26(23,24)15-8-6-14(7-9-15)20(21)22/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPHINFAWXVIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-(4-nitrobenzenesulfonyl)piperazine typically involves a multi-step process. One common method includes the reaction of 1-(2-methoxyphenyl)piperazine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-(4-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products

    Reduction: 1-(2-methoxyphenyl)-4-(4-aminobenzenesulfonyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding sulfonic acids and piperazine derivatives.

Scientific Research Applications

1-(2-methoxyphenyl)-4-(4-nitrobenzenesulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-(4-nitrobenzenesulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their activities are summarized below:

Compound Name Substituents Key Biological Activity SAR Insights Evidence ID
1-(2-Methoxyphenyl)-4-(4-nitrobenzenesulfonyl)piperazine N1: 2-methoxyphenyl; N4: 4-nitrobenzenesulfonyl Likely enzyme inhibition or receptor modulation (inferred) Sulfonyl groups enhance metabolic stability; nitro group may influence electron affinity.
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine N4: 2-nitrobenzyl-piperidine High dopamine D2 receptor affinity (Ki < 100 nM) Nitrobenzyl groups enhance steric bulk, improving receptor fit.
Phenylpiperazine propanamide 18 N1: phenyl; N4: propanamide Superior anticancer activity (vs. 2-methoxyphenyl analog 19) Three-atom spacer between amine and amide optimizes cytotoxicity.
N-(4-Butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)benzenesulfonamide N1: 2-methoxyphenyl; N4: butylphenyl-sulfonamide Mutant IDH1 inhibitor (IC50 < 1 µM) Bulky sulfonamide substituents enhance enzyme binding.
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone N4: 2-methoxyphenyl; linked via acetyl Antipsychotic with reduced catalepsy Methoxy group lowers side effects; acetyl linker modulates brain/blood partitioning.
NAN-190 N4: phthalimido-butyl; N1: 2-methoxyphenyl 5-HT1A receptor antagonist Bulky N4 groups confer receptor specificity.

Key Structure-Activity Relationship (SAR) Trends

N1 Substituents: The 2-methoxyphenyl group is associated with reduced catalepsy in antipsychotics and variable effects on monoaminergic receptors (e.g., 5-HT1A antagonism in NAN-190) . Phenyl analogs (e.g., compound 18) exhibit higher cytotoxicity in propanamide derivatives, suggesting that electron-withdrawing groups like methoxy may reduce potency in certain contexts .

N4 Substituents :

  • 4-Nitrobenzenesulfonyl groups likely enhance metabolic stability and electron affinity, which correlates with antidopaminergic activity in QSAR models .
  • Nitrobenzyl or phthalimido-butyl groups (e.g., ) improve receptor binding through steric and electronic interactions .

Linker Effects :

  • A three-atom spacer between the piperazine and amide (e.g., propanamide derivatives) optimizes anticancer activity compared to shorter spacers .
  • Acetyl linkers (e.g., biphenyl derivatives) improve brain penetration and antipsychotic efficacy .

Pharmacological Profiles

  • Anticancer Activity : Sulfonylpiperazines with nitro groups (e.g., compound 7c in ) show cytotoxicity, but activity depends on substituent bulk and spacer length .
  • CNS Modulation : 2-Methoxyphenyl piperazines often target serotonin and dopamine receptors, with N4 modifications dictating agonism/antagonism (e.g., 5-HT1A vs. D2 selectivity) .

Biological Activity

1-(2-Methoxyphenyl)-4-(4-nitrobenzenesulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-methoxyphenyl group and a 4-nitrobenzenesulfonyl moiety. Its molecular formula is C15H16N2O4S, and it has a molecular weight of 320.36 g/mol. The presence of the methoxy and nitro groups suggests potential interactions with various biological targets.

Target Receptors

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly serotonin receptors. For instance, derivatives of piperazine have been shown to act as antagonists or agonists at serotonin receptors, influencing various neurological pathways .

Key Mechanisms:

  • Serotonin Receptor Modulation: The compound may exhibit antagonistic properties at serotonin 5-HT7 receptors, which are implicated in mood regulation and cognitive functions.
  • Cell Cycle Regulation: Similar piperazine derivatives have been observed to inhibit cell cycle progression, particularly at the G2/M phase, suggesting potential applications in cancer therapy .

Anticancer Activity

Studies have demonstrated that piperazine-containing compounds can inhibit the proliferation of cancer cells. For example:

  • Prostate Cancer: A study found that certain piperazine derivatives inhibited colony formation in PC3 prostate cancer cells, indicating their potential as anticancer agents .
  • IC50 Values: Compounds similar to 1-(2-methoxyphenyl)-4-(4-nitrobenzenesulfonyl)piperazine displayed IC50 values ranging from 1.02 µM to 4.12 µM against various cancer cell lines, showcasing their potency compared to standard treatments like doxorubicin .

Neuropharmacological Effects

The influence on serotonin receptors suggests potential applications in treating mood disorders. Compounds targeting the 5-HT7 receptor have been explored for their roles in anxiety and depression management .

In Vitro Studies

Research has shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. A notable study reported that modifications in the piperazine ring significantly affected the anticancer activity of derivatives, highlighting structure-activity relationships (SAR) that can guide future drug design .

Data Summary Table

Biological ActivityTargetIC50 Values (µM)Reference
Anticancer (PC3 cells)Cell Cycle Regulation1.02 - 4.12
Serotonin Modulation5-HT7 ReceptorKi = 2.6 (antagonist)
Apoptosis InductionVarious Cancer LinesVaries by derivative

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.